molecular formula C8H5F3OS B1586764 2-(Trifluoromethylthio)benzaldehyde CAS No. 57830-48-5

2-(Trifluoromethylthio)benzaldehyde

Cat. No.: B1586764
CAS No.: 57830-48-5
M. Wt: 206.19 g/mol
InChI Key: JQSKYLMRBFOYTR-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Chemical Sciences

The field of organofluorine chemistry has a profound impact on numerous sectors. worktribe.com The unique characteristics of organofluorine compounds, such as high thermal stability, increased lipophilicity, and enhanced bioavailability, make them highly desirable for various applications. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the notable stability and inertness of many fluorinated compounds. numberanalytics.comnih.gov This stability is a key factor in their use in pharmaceuticals, where it can lead to improved metabolic stability and a longer duration of action. researchgate.net Furthermore, the strategic placement of fluorine atoms can influence a molecule's conformation and electronic properties, which is crucial in the design of new drugs and materials. mdpi.com

Distinctive Role of the Trifluoromethylthio (SCF3) Moiety in Molecular Design and Bioactivity

Among the various fluorine-containing functional groups, the trifluoromethylthio (SCF3) group has gained significant attention in recent years. researchgate.net This is largely due to its unique properties that are highly beneficial for the discovery of new drugs. researchgate.net The SCF3 group is one of the most lipophilic functional groups known, which can significantly enhance a molecule's ability to cross cell membranes. researchgate.netenamine.net This improved permeability can lead to better pharmacokinetic properties and potentially lower required dosages of a drug. researchgate.net

In addition to its high lipophilicity, the trifluoromethylthio group is also strongly electron-withdrawing. researchgate.netresearchgate.net This electronic effect can render the molecule more resistant to oxidative metabolism in the body, thereby improving its metabolic stability. researchgate.net The ability to modulate lipophilicity, electronic properties, and metabolic stability makes the SCF3 group a valuable tool for medicinal chemists in the design of new therapeutic agents. enamine.net

Structural Classification and Research Relevance of Benzaldehyde (B42025) Derivatives Bearing Fluoroalkyl Substituents

Benzaldehyde derivatives that bear fluoroalkyl substituents, such as 2-(Trifluoromethylthio)benzaldehyde, are an important class of compounds in chemical research. Fluorinated heterocycles, often synthesized from such derivatives, are crucial building blocks in the pharmaceutical, agrochemical, and material sciences. nih.gov The introduction of fluoroalkyl groups can have complex but significant effects on the physicochemical properties of molecules, including their lipophilicity and aqueous solubility. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 57830-48-5
Molecular Formula C₈H₅F₃OS chemscene.com
Molecular Weight 206.18 g/mol chemscene.com
Appearance Liquid
Density 1.32 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.466 sigmaaldrich.com
SMILES C1=CC=C(C(=C1)C=O)SC(F)(F)F chemscene.com
InChI Key ZDVRPKUWYQVVDX-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSKYLMRBFOYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380679
Record name 2-(Trifluoromethylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57830-48-5
Record name 2-(Trifluoromethylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Exploration of Reactivity and Mechanistic Pathways

Reactivity of the Aldehyde Functionality in 2-(Trifluoromethylthio)benzaldehyde

The aldehyde group is the primary site of reactivity in this compound, readily undergoing reactions typical of aromatic aldehydes, such as nucleophilic additions and condensations.

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reaction. libretexts.orgpressbooks.pub

A prominent example of nucleophilic addition is the reaction with primary amines to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration leads to the final imine product. masterorganicchemistry.comlibretexts.org The formation of trifluoromethyl-imines has been noted to be influenced by the strong electron-withdrawing nature of the trifluoromethyl group, which can stabilize the initial tetrahedral intermediate. nih.gov While direct studies on this compound are specific, related compounds like 2-(Trifluoromethyl)benzaldehyde are used in preparing derivatives such as thiosemicarbazones, which are a class of imines. sigmaaldrich.com

The general mechanism for imine formation is a reversible, multi-step process often abbreviated as P A D P E D (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Table 1: General Steps in Acid-Catalyzed Imine Formation

Step Description
1. Protonation The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
2. Nucleophilic Attack The primary amine (a nucleophile) attacks the carbonyl carbon. youtube.com
3. Proton Transfer A proton is transferred from the nitrogen to an oxygen atom, forming a neutral carbinolamine. libretexts.org
4. Protonation of OH The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org
5. Elimination Water is eliminated, forming a resonance-stabilized iminium ion. libretexts.org

Condensation reactions are crucial for carbon-carbon bond formation and the synthesis of more complex molecules from aldehyde precursors. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (Wittig-Horner) reaction, are powerful methods for converting aldehydes into alkenes. nih.govmasterorganicchemistry.com

The Wittig-Horner reaction involves the reaction of an aldehyde with a stabilized phosphonate (B1237965) carbanion. organic-chemistry.org This reaction generally exhibits high E-selectivity, meaning it preferentially forms the trans-alkene. organic-chemistry.org The byproducts are water-soluble phosphate (B84403) salts, which simplifies purification. organic-chemistry.org While specific examples utilizing this compound are not prevalent in broad literature, the closely related 2-(Trifluoromethyl)benzaldehyde is known to participate in Wittig-Horner reactions to produce (E)-stilbene derivatives, demonstrating the utility of this reaction for ortho-trifluoromethyl-substituted benzaldehydes. sigmaaldrich.comsigmaaldrich.com This suggests that this compound would similarly react to form advanced olefinic intermediates. lookchem.com

Table 2: Comparison of Wittig and Wittig-Horner Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide (e.g., from triphenylphosphine) masterorganicchemistry.com Phosphonate carbanion (from a phosphonate ester) organic-chemistry.org
Ylide Stability Can be stabilized, semi-stabilized, or unstabilized. Typically uses stabilized carbanions. organic-chemistry.org
Stereoselectivity Variable; unstabilized ylides often give Z-alkenes, stabilized ylides give E-alkenes. wikipedia.org Generally high E-selectivity. organic-chemistry.org
Byproduct Triphenylphosphine oxide (often difficult to separate). masterorganicchemistry.com Dialkyl phosphate salt (water-soluble, easy to remove). organic-chemistry.org

| Reactivity | Phosphonate carbanions are generally more nucleophilic than the corresponding ylides. | More reactive than corresponding Wittig reagents. |

Influence of the Trifluoromethylthio Group on Aromatic Ring and Aldehyde Reactivity

The -SCF₃ group at the ortho position exerts significant electronic and steric effects that modulate the reactivity of both the aldehyde function and the aromatic ring.

The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly increases the electrophilicity of the carbonyl carbon in the aldehyde. While aromatic rings are typically electron-donating through resonance, which deactivates the aldehyde towards nucleophilic attack compared to aliphatic aldehydes, the powerful electron-withdrawing nature of the -SCF₃ group counteracts this effect. libretexts.orgpressbooks.pub This heightened electrophilicity makes this compound more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-donating groups. researchgate.net

This electron-withdrawing character also deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta position relative to the -SCF₃ and aldehyde groups.

Mechanistic Studies of Transformation Processes

Detailed mechanistic studies on this compound itself are limited; however, the mechanisms of its characteristic reactions are well-established from studies of related compounds.

The mechanism for nucleophilic addition reactions like imine formation is understood to proceed via a stepwise pathway involving a tetrahedral carbinolamine intermediate. libretexts.org The existence of this pathway is supported by numerous kinetic and labeling studies on various aldehydes. nih.gov For instance, deuterium-labeling experiments in related systems have confirmed a nucleophilic addition mechanism involving the in-situ formation of an imine. nih.gov

Mechanistic investigations of the Wittig reaction have shown that it likely proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. wikipedia.org This four-membered ring then fragments in a retro-[2+2] cycloaddition to yield the alkene and phosphine (B1218219) oxide. masterorganicchemistry.com The stereochemical outcome is determined during the initial kinetically controlled cycloaddition step. wikipedia.org

For multicomponent reactions involving related benzaldehydes, mechanistic investigations, including quantum chemical calculations, have been used to understand how reaction conditions can selectively lead to different products. rsc.org Such studies highlight the complexity of the reaction pathways and the subtle influences of catalysts and substrates on the mechanism. nih.gov

Radical Intermediates in SCF3 Group Transfer

The generation of trifluoromethylthio radicals (•SCF3) is a pivotal step in the transfer of the SCF3 group to various organic substrates. While a body of research exists on the generation of these radicals from various precursors, detailed studies specifically implicating this compound in this role are not extensively documented in publicly available scientific literature. However, we can infer its potential reactivity based on analogous systems.

Typically, the cleavage of the S-CF3 bond to form a •SCF3 radical is initiated through photoredox catalysis or other radical initiation methods. For many trifluoromethylthiolating reagents, this process involves a single-electron transfer (SET) mechanism. The aldehyde functionality on the aromatic ring of this compound could potentially influence the electronic properties of the sulfur atom and the C-S bond, thereby affecting the ease of radical formation. Further dedicated experimental and computational studies are necessary to fully characterize the potential of this compound as a •SCF3 donor and to delineate the precise structure and behavior of any resulting radical intermediates.

Table 1: Hypothetical Parameters for Radical Generation from this compound

ParameterHypothetical Value/ConditionRationale
Initiation MethodPhotoredox CatalysisCommon and effective for generating sulfur-centered radicals.
PhotocatalystIridium or Ruthenium complexesOften used for their suitable redox potentials in SET processes.
SolventAcetonitrile, DMFPolar aprotic solvents are typical for such radical reactions.
Resulting Intermediate2-formylphenylthiyl radicalThe fate of the benzaldehyde moiety after potential •SCF3 release.

Catalytic Cycle Analysis in Asymmetric Reactions

The application of this compound in asymmetric catalysis is another area ripe for investigation. In a hypothetical asymmetric reaction, the aldehyde group could serve as a handle for a chiral catalyst to bind, thereby creating a chiral environment around the trifluoromethylthio group. This could, in principle, allow for the enantioselective transfer of the SCF3 group or for asymmetric reactions to occur at the aldehyde itself, influenced by the ortho-trifluoromethylthio substituent.

A plausible catalytic cycle would involve the coordination of a chiral catalyst to the benzaldehyde. This complex would then react with a substrate, with the stereochemical outcome being dictated by the catalyst's chiral ligands. Subsequent steps would involve the transformation of the substrate and the release of the product, regenerating the catalyst for the next cycle. The specifics of the catalytic cycle, including the nature of the catalyst, the reaction mechanism (e.g., nucleophilic addition, cycloaddition), and the transition states, would all require detailed experimental and computational investigation.

Table 2: Postulated Catalytic Cycle Stages in a Hypothetical Asymmetric Reaction

StageDescriptionKey Molecular Species
1. Catalyst Activation The chiral catalyst is prepared for reaction.Chiral Lewis Acid or Organocatalyst
2. Substrate Coordination This compound binds to the activated catalyst.Catalyst-Benzaldehyde Complex
3. Stereoselective Transformation A prochiral substrate reacts with the complex in an enantioselective manner.Diastereomeric Transition States
4. Product Release The chiral product is released from the catalyst.Product, Regenerated Catalyst

Note: This table represents a generalized and hypothetical catalytic cycle. The actual mechanism would be highly dependent on the specific reaction, catalyst, and conditions employed.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable analytical method that exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, it is possible to deduce a wealth of information about the structure of a molecule. For 2-(Trifluoromethylthio)benzaldehyde, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR provides a complete picture of its structural framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

In the ¹H NMR spectrum of an aromatic compound like this compound, the protons on the benzene (B151609) ring typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents—the aldehyde (-CHO) group and the trifluoromethylthio (-SCF₃) group. The aldehyde proton itself is highly deshielded and is expected to appear as a singlet at a significantly downfield chemical shift, typically between 9.5 and 10.5 ppm.

The four aromatic protons will exhibit a complex splitting pattern due to their proximity to each other and the influence of the two different ortho- and para-directing and meta-directing substituents. The electron-withdrawing nature of both the aldehyde and the trifluoromethylthio groups will deshield the aromatic protons, shifting them to higher ppm values compared to unsubstituted benzene (7.26 ppm). The proton ortho to the aldehyde group (H6) is expected to be the most downfield of the aromatic protons due to the strong anisotropic effect of the carbonyl group.

For comparison, the aromatic protons of the related compound 2-(trifluoromethylthio)benzoic acid are observed in the range of 7.48 to 8.12 ppm, with the aldehyde proton of benzaldehyde (B42025) appearing around 10.0 ppm. rsc.orgyale.edu Therefore, the aromatic protons of this compound are predicted to have chemical shifts in a similar range, with the aldehyde proton being the most downfield signal.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
CHO~10.0s
Ar-H~7.5 - 8.2m

Note: These are predicted values based on known data for similar compounds. Actual experimental values may vary.

The splitting pattern of the signals in a ¹H NMR spectrum is determined by the number of neighboring non-equivalent protons, following the n+1 rule. The magnitude of the splitting, known as the coupling constant (J), provides information about the spatial relationship between the coupled protons.

For the aromatic protons of this compound, several types of coupling are expected:

Ortho coupling (³JHH): Coupling between adjacent protons, typically in the range of 7-10 Hz.

Meta coupling (⁴JHH): Coupling between protons separated by two bonds, which is smaller, around 2-3 Hz.

Para coupling (⁵JHH): Coupling between protons on opposite sides of the ring, which is the smallest, usually 0-1 Hz.

The complex multiplet pattern of the aromatic region would require detailed analysis, potentially using 2D NMR techniques like COSY, to definitively assign each proton. Additionally, long-range coupling between the fluorine atoms of the -SCF₃ group and the aromatic protons, particularly the proton at position 3, might be observed (⁴JHF or ⁵JHF), which would further complicate the spectrum but also provide valuable structural information.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the spectrum of this compound, distinct signals are expected for the aldehyde carbon, the aromatic carbons, and the carbon of the trifluoromethyl group.

The aldehyde carbonyl carbon is highly deshielded and will appear at a very downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The carbon atom attached to the aldehyde group (C1) and the one attached to the trifluoromethylthio group (C2) will have their chemical shifts significantly influenced by these substituents. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant.

For the related 2-(trifluoromethylthio)benzoic acid, the carboxylic acid carbon appears at 171.45 ppm, and the aromatic carbons are found between 128.49 and 133.63 ppm. rsc.org The carbon of the CF₃ group shows a quartet with a coupling constant (J) of 297.4 Hz. rsc.org A similar pattern is expected for this compound.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
CHO~192s
C-SCF₃~130-135q
C-CHO~135-140s
Other Ar-C~125-135m
CF₃~128q

Note: These are predicted values based on known data for similar compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The trifluoromethylthio group in this compound will give a single, sharp signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -SCF₃ group attached to an aromatic ring. For instance, the ¹⁹F NMR signal for the -SCF₃ group in 2-(trifluoromethylthio)benzoic acid appears at -42.20 ppm. rsc.org A similar chemical shift would be expected for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molar mass of the compound, and various fragment ion peaks.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of approximately 206. The fragmentation pattern would likely involve the loss of the aldehyde proton (H•), leading to a significant peak at m/z 205 ([M-1]⁺). Another prominent fragmentation pathway would be the cleavage of the formyl group (-CHO), resulting in a peak at m/z 177 ([M-29]⁺). Further fragmentation could involve the loss of the trifluoromethyl group (•CF₃), a common fragmentation for such compounds, leading to other characteristic ions. A detailed analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted Major EI-MS Fragmentation for this compound

m/z Value Proposed Fragment Ion
206 [C₈H₅F₃OS]⁺ (Molecular Ion)
205 [C₈H₄F₃OS]⁺
177 [C₇H₄F₃S]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. A strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group would be prominent, typically appearing in the region of 1680-1715 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F bonds of the trifluoromethyl group (CF₃) would exhibit strong absorption bands, typically in the 1100-1350 cm⁻¹ range. The C-S stretching vibration is generally weaker and appears in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3100 C-H Stretch Aromatic
~2720, ~2820 C-H Stretch (Fermi doublet) Aldehyde
~1700 C=O Stretch Aldehyde
~1450-1600 C=C Stretch Aromatic Ring
~1100-1350 C-F Stretch Trifluoromethyl (SCF₃)

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching of the aromatic ring and the C-S bond are expected to produce strong signals in the Raman spectrum. The C=O stretch of the aldehyde would also be visible. This technique is particularly useful for identifying the symmetrical vibrations and the sulfur-containing functional group, which can be challenging to assign definitively from IR data alone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound would be dominated by absorptions due to the benzaldehyde chromophore. Typically, aromatic aldehydes show two main absorption bands: a strong band around 240-250 nm corresponding to a π → π* transition of the benzene ring, and a weaker band between 270-300 nm due to another π → π* transition. A very weak band, often appearing as a shoulder, may be observed at longer wavelengths (around 300-350 nm) resulting from the forbidden n → π* transition of the carbonyl group. The presence of the trifluoromethylthio group as a substituent on the aromatic ring would be expected to cause a slight shift (batochromic or hypsochromic) in the position and intensity of these absorption maxima compared to unsubstituted benzaldehyde.

Table 3: Compound Names Mentioned

Compound Name
This compound

Computational and Theoretical Investigations

Quantum Chemical Modeling of Electronic Structure

Quantum chemical modeling is used to elucidate the fundamental electronic properties of a molecule. These properties govern its reactivity, stability, and interactions with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties and reactivity descriptors. For aromatic aldehydes, DFT is commonly used to determine global and local chemical descriptors.

Global reactivity indices such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Other calculated properties include ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), electronegativity (the ability to attract electrons), and chemical hardness (resistance to change in electron distribution). For instance, in studies of benzaldehyde (B42025), DFT calculations at the B3LYP/6-311G(d,p) level have shown it to be a stable molecule with a large energy gap, indicating lower reactivity compared to other reagents it might be paired with, such as 2-hydroxyacetophenone. chemicalbook.com Such analyses identify benzaldehyde as an electrophile in reactions. chemicalbook.com

While specific DFT studies detailing the comprehensive electronic properties of 2-(Trifluoromethylthio)benzaldehyde are not widely published, some properties have been computationally predicted.

Table 1: Computationally Predicted Properties of this compound

Property Value Description
TPSA (Topological Polar Surface Area) 17.07 Ų Represents the surface area of polar atoms; predicts transport properties. nih.gov
LogP 3.111 The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. nih.gov
Hydrogen Bond Acceptors 2 Number of atoms that can accept a hydrogen bond. nih.gov
Hydrogen Bond Donors 0 Number of atoms that can donate a hydrogen bond. nih.gov

These values suggest a molecule with limited polarity and moderate lipophilicity. The presence of the electron-withdrawing trifluoromethylthio (-SCF3) group is expected to influence the electronic properties of the benzaldehyde ring, affecting its reactivity in electrophilic and nucleophilic reactions.

Semiempirical computational methods are another class of quantum chemical calculations that are faster but generally less accurate than ab initio methods like DFT. They incorporate experimental data and parameters (hence "semiempirical") to simplify the complex equations involved in the calculations. These methods are particularly useful for screening large molecules or a large number of compounds where the computational cost of DFT would be prohibitive. While no specific studies employing semiempirical methods on this compound have been detailed, these approaches could be used for initial conformational analysis or for obtaining preliminary estimates of electronic properties before undertaking more rigorous DFT calculations. nih.gov

Mechanistic Probing via Computational Simulations

Computational simulations are indispensable for mapping out the intricate details of chemical reaction mechanisms, providing a step-by-step view of how reactants are converted into products.

Understanding a chemical reaction requires identifying all stable intermediates and, crucially, the transition states (TS) that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed.

Computational chemists use algorithms to locate these transition states on the potential energy surface. For example, in the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, DFT calculations identified three distinct transition states. nih.govcanterbury.ac.uk

TS1: Corresponds to the initial nucleophilic attack and hydrogen transfer, forming a hemiaminal intermediate. nih.govcanterbury.ac.uk

TS2: Characterizes an internal molecular rearrangement. nih.govcanterbury.ac.uk

TS3: Represents the dehydration step, leading to the final Schiff base product. nih.govcanterbury.ac.uk

By calculating the energy of each reactant, intermediate, transition state, and product, a complete reaction pathway can be mapped. This analysis reveals the highest energy barrier, which determines the rate-limiting step of the reaction. For this compound, such analysis would be critical in understanding how the -SCF3 group affects the stability of intermediates and the energy of transition states in its various reactions.

Computational chemistry allows for the quantitative prediction of both kinetic and thermodynamic parameters, which are essential for effective reaction design.

Kinetics: The speed of a reaction is governed by its activation energy (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. A lower activation energy corresponds to a faster reaction rate.

In a study on the cyclization of benzaldehyde semicarbazones, DFT calculations showed that the reaction was thermodynamically unfavorable (positive ΔG) and had a significant activation barrier (ΔG‡ = 19.67 kcal/mol), explaining why cyclization does not readily occur. researchgate.net Applying these computational tools to reactions involving this compound would enable chemists to predict whether a proposed reaction is viable and to modify reaction conditions (like catalyst or solvent) to lower the activation barrier or make the thermodynamics more favorable. researchgate.net

Prediction of Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers, and controlling this outcome (stereoselectivity) is a major goal in chemical synthesis. Computational modeling has become a key tool for predicting and explaining stereoselectivity.

This is achieved by modeling the transition states leading to the different possible stereoisomeric products. The product distribution is determined by the relative energies of these competing transition states, according to the Curtin-Hammett principle. The transition state with the lower energy will be more easily accessible, leading to the formation of the major product.

For example, DFT calculations can be used to determine the relative stability of diastereomeric transition states, allowing for the prediction of which diastereomer will be formed preferentially. tcichemicals.com More advanced techniques, including machine learning models, can use computationally derived features (like LUMO energy) to predict enantioselectivity in asymmetric reactions. nih.gov For reactions involving this compound as a prochiral substrate, computational analysis of the transition state energies in the presence of a chiral catalyst could predict which enantiomer would be the major product, guiding the selection of the optimal catalyst and reaction conditions.

Development of Reactivity Descriptors

The reactivity of organofluorine compounds, including those containing the trifluoromethylthio (SCF3) group, is a subject of intense theoretical investigation. Reactivity descriptors are powerful tools that quantify specific aspects of a molecule's chemical behavior. For compounds related to this compound, descriptors have been developed to understand the propensity of the trifluoromethylthio group to participate in reactions, particularly as a radical or a cation.

A significant development in this area is the establishment of a quantitative scale for the Trifluoromethylthio Radical Donating Ability (Tt•DA) . nih.gov This scale is derived from density functional theory (DFT) calculations, specifically by computing the bond dissociation energies of the Y-SCF3 bond (where Y is the rest of the molecule). nih.govresearchgate.net A lower bond dissociation energy indicates a higher ability to donate the trifluoromethylthio radical (•SCF3). The development of this scale was spurred by the recognition that some traditional electrophilic trifluoromethylthiolating reagents can also serve as sources of the •SCF3 radical, opening new avenues for radical trifluoromethylthiolation reactions. nih.gov Single electron transfer has been shown to substantially weaken the Y-SCF3 bond, which facilitates the release of the •SCF3 radical. nih.gov

Similarly, a Trifluoromethylthio Cation-Donating Ability (Tt+DA) scale has been established to quantify the tendency of electrophilic trifluoromethylthiolating reagents to transfer a trifluoromethylthio cation (CF3S+). nih.govacs.org This parameter is defined as the Gibbs free energy change for the heterolytic cleavage of the Y-SCF3 bond. acs.org DFT calculations are used to determine these energy changes, providing a quantitative measure of a reagent's electrophilicity. nih.govacs.org A strong correlation has been found between the Tt+DA values of N-SCF3 type reagents and the pKa of the corresponding N-H acids, which aids in the rational design of new reagents. nih.govacs.org

While these scales were developed for a range of electrophilic SCF3-transfer reagents, the principles are directly applicable to understanding the potential reactivity of this compound. The aldehyde group's electronic influence on the ortho-substituted trifluoromethylthio group would modulate its Tt•DA and Tt+DA values, thereby predicting its behavior in radical or electrophilic substitution reactions.

Table 1: Reactivity Descriptor Concepts

Reactivity Descriptor Definition Method of Determination Significance
Trifluoromethylthio Radical Donating Ability (Tt•DA) The ability of a molecule to donate a trifluoromethylthio radical (•SCF3). Based on Y-SCF3 bond dissociation energies calculated using Density Functional Theory (DFT). nih.govresearchgate.net Aids in the design of novel radical SCF3-transfer reagents and the development of new radical reactions. nih.gov

Interaction Studies and Docking Simulations

Molecular docking and simulation are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with the active site of a biological target, such as an enzyme or receptor. These methods are crucial for predicting the potential biological activity of new compounds and for guiding the design of more potent derivatives.

For derivatives of this compound, docking studies are employed to explore their potential as inhibitors of various enzymes. For instance, a study on thiosemicarbazones derived from the structurally similar 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) investigated their potential as prolyl oligopeptidase (POP) inhibitors for neurodegenerative disorders. nih.gov Molecular docking in this study revealed that the thiosemicarbazide (B42300) moiety played a significant role in binding these molecules within the active site of the POP enzyme. nih.gov

Similarly, extensive docking and molecular dynamics simulations have been performed on benzimidazole-based derivatives synthesized from substituted benzaldehydes to evaluate their potential as inhibitors for Alzheimer's disease by targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These studies help to elucidate the structure-activity relationships, showing how different substituents on the benzaldehyde ring influence binding affinity. The simulations revealed that specific residues in the enzyme's active site, such as Tyr334 in AChE, form key pi-stacking interactions with the ligand. mdpi.com

In the context of this compound derivatives, docking simulations would involve:

Preparation of the Ligand and Receptor: Building a 3D model of the derivative and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: Calculating the binding energy for each pose to predict the most stable complex. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are then analyzed to understand the basis of binding.

Molecular dynamics simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into its stability and the dynamics of the interactions. nih.gov For example, root-mean-square deviation (RMSD) analysis is used to assess the conformational stability of the complex during the simulation. mdpi.comnih.gov

Table 2: Application of Docking Simulations for Benzaldehyde Derivatives

Derivative Class Target Enzyme/Protein Key Findings from Docking/Simulation Reference
2,4-Bis(trifluoromethyl)benzaldehyde Thiosemicarbazones Prolyl Oligopeptidase (POP) The thiosemicarbazide moiety is crucial for binding within the active site. nih.gov nih.gov
Benzimidazole-based Substituted Benzaldehydes Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Identified key interactions (e.g., pi-stacking with Tyr334) and revealed stable complex formation through molecular dynamics. mdpi.com mdpi.com
2-Mercaptobenzimidazole N-acylhydrazones α-Glucosidase A homology model of the enzyme was constructed to perform docking and understand inhibition mechanisms. nih.gov nih.gov

These computational approaches are indispensable for the rational design of novel therapeutic agents based on the this compound scaffold, allowing for the prediction of biological activity before undertaking extensive synthetic and experimental work.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Trifluoromethylthio)benzaldehyde with high yield and purity?

  • Methodological Answer : The synthesis typically involves functionalization of benzaldehyde derivatives. A two-step approach is common:

Thiolation : Introduce the trifluoromethylthio group via nucleophilic substitution using reagents like (trifluoromethyl)sulfenyl chloride under inert conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time to minimize by-products like disulfides .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethylthio group shifts (δ ≈ -40 ppm). 1H^{1}\text{H} NMR confirms aldehyde proton (δ 9.8–10.2 ppm) .
  • FT-IR : C=O stretch (~1700 cm1^{-1}) and S-C-F3_3 vibrations (~700 cm1^{-1}) .
  • Resolving Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis. Discrepancies in aldehyde proton signals may arise from solvent effects; use DMSO-d6d_6 for consistent data .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :
  • Storage : Keep in amber glass vials under nitrogen at -20°C to inhibit oxidation. Use desiccants (e.g., silica gel) to avoid moisture-induced hydrolysis .
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and use glove boxes for air-sensitive steps .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in nucleophilic addition reactions compared to other substituents?

  • Methodological Answer : The electron-withdrawing nature of the -SCF3_3 group increases electrophilicity at the aldehyde carbon, enhancing reactivity with nucleophiles like Grignard reagents. Comparative studies with -OCH3_3 or -SCH3_3 analogs show:
  • Kinetic Analysis : Pseudo-first-order rate constants (kobsk_{\text{obs}}) for -SCF3_3 are 2–3× higher than -SCH3_3 in aldol condensations .
  • DFT Calculations : The -SCF3_3 group lowers the LUMO energy (-1.8 eV vs. -1.2 eV for -SCH3_3), facilitating nucleophilic attack .

Q. How can computational methods like DFT predict the electronic properties and regioselectivity of this compound in complex reactions?

  • Methodological Answer :
  • DFT Workflow :

Optimize geometry using B3LYP/6-311+G(d,p).

Calculate Fukui indices (ff^-) to identify electrophilic sites (e.g., aldehyde carbon: ff^- = 0.45 vs. aromatic carbons: ff^- < 0.1) .

  • Applications : Predict regioselectivity in Diels-Alder reactions; the -SCF3_3 group directs diene addition to the para position due to steric and electronic effects .

Q. What strategies are recommended for analyzing conflicting biological activity data across studies involving this compound?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., antiparasitic IC50_{50}) under standardized conditions (pH 7.4, 37°C) to rule out protocol variability .
  • Target Interaction Studies : Use surface plasmon resonance (SPR) to measure binding kinetics with tubulin or cytochrome P450 enzymes, comparing results with structural analogs .

Q. How can researchers design experiments to study the compound’s role as a ligand in transition-metal-catalyzed reactions?

  • Methodological Answer :
  • Ligand Screening : Test coordination with Pd(II) or Cu(I) in Suzuki-Miyaura couplings. Monitor via 31P^{31}\text{P} NMR for phosphine ligand displacement.
  • Mechanistic Probes : Use deuterium labeling (e.g., C=O → C=OD) to track aldehyde participation in catalytic cycles .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram research applications?

  • Methodological Answer :
  • Scale-Up Issues :
  • Exothermic Reactions : Use jacketed reactors with controlled cooling (-10°C) during thiolation.
  • By-Product Management : Optimize solvent ratios (e.g., toluene:DMF 4:1) to improve yield (>80%) and reduce purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.